Cas no 110839-07-1 (4-Thiazolidinone,3-[(diethylamino)methyl]-2-[(4-methylphenyl)imino]-5-(phenylmethylene)-)

4-Thiazolidinone,3-[(diethylamino)methyl]-2-[(4-methylphenyl)imino]-5-(phenylmethylene)- structure
110839-07-1 structure
Product name:4-Thiazolidinone,3-[(diethylamino)methyl]-2-[(4-methylphenyl)imino]-5-(phenylmethylene)-
CAS No:110839-07-1
MF:C22H25N3OS
MW:379.518403768539
CID:173445
PubChem ID:6448050

4-Thiazolidinone,3-[(diethylamino)methyl]-2-[(4-methylphenyl)imino]-5-(phenylmethylene)- Chemical and Physical Properties

Names and Identifiers

    • 4-Thiazolidinone,3-[(diethylamino)methyl]-2-[(4-methylphenyl)imino]-5-(phenylmethylene)-
    • (5E)-5-benzylidene-3-(diethylaminomethyl)-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one
    • 110839-07-1
    • 3-((Diethylamino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)-4-thiazolidinone
    • 4-Thiazolidinone, 3-((diethylamino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)-
    • Inchi: InChI=1S/C22H25N3OS/c1-4-24(5-2)16-25-21(26)20(15-18-9-7-6-8-10-18)27-22(25)23-19-13-11-17(3)12-14-19/h6-15H,4-5,16H2,1-3H3/b20-15+,23-22-
    • InChI Key: DXEKRZWRJRCSAE-OCIPIQTLSA-N
    • SMILES: C(N(CN1C(=O)/C(=C\C2C=CC=CC=2)/S/C/1=N\C1C=CC(C)=CC=1)CC)C

Computed Properties

  • Exact Mass: 379.17205
  • Monoisotopic Mass: 379.171833
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 556
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 61.2

Experimental Properties

  • Density: 1.12
  • Boiling Point: 514.1°Cat760mmHg
  • Flash Point: 264.7°C
  • Refractive Index: 1.601
  • PSA: 35.91
  • LogP: 4.83620

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